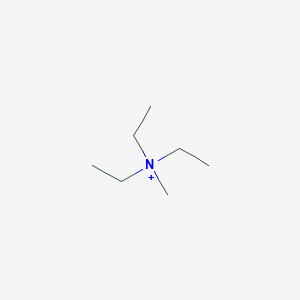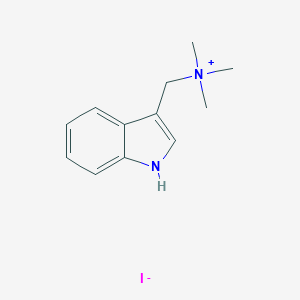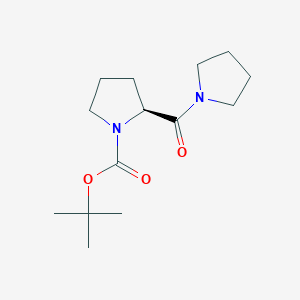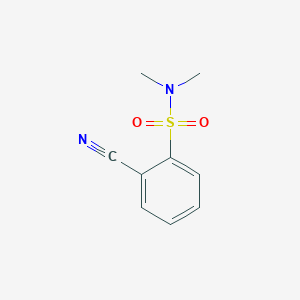
2-Iodo-3-methoxy-6-methylpyridine
Descripción general
Descripción
“2-Iodo-3-methoxy-6-methylpyridine” is a chemical compound with the molecular formula C7H8INO . It has a molecular weight of 249.05 . The compound is a brown solid .
Molecular Structure Analysis
The InChI code for “2-Iodo-3-methoxy-6-methylpyridine” is1S/C7H8INO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-Iodo-3-methoxy-6-methylpyridine” has a predicted boiling point of 270.8±35.0 °C and a density of 1.717±0.06 g/cm3 at 20 °C . It is stored at a temperature of 0-5 °C .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Iodo-3-methoxy-6-methylpyridine: is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This reaction is widely used for forming carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules. The iodine atom in this compound acts as a good leaving group, facilitating the coupling process.
Life Sciences Research
In life sciences, this compound’s unique structure, featuring an iodine atom, a methoxy group, and a methyl group attached to a pyridine ring, makes it a candidate for bioconjugation . It can be used to label biomolecules, aiding in the study of biological processes.
Material Science
The compound’s potential in material science lies in its crystal structure . It exhibits weak intermolecular hydrogen bonds and short I-N contacts, suggesting its use in designing new materials with specific molecular interactions .
Chemical Synthesis
2-Iodo-3-methoxy-6-methylpyridine: can serve as a precursor for various boron reagents used in cross-coupling reactions . These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Chromatography
While specific applications in chromatography are not directly cited, compounds like 2-Iodo-3-methoxy-6-methylpyridine can be used as standards or derivatization agents to aid in the separation and identification of complex mixtures .
Analytical Research
In analytical research, this compound could be used in method development for detecting and quantifying related substances. Its distinct spectral properties due to the iodine atom can be advantageous in spectroscopic analysis .
Pharmaceuticals
As a pharmaceutical intermediate , 2-Iodo-3-methoxy-6-methylpyridine may be involved in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity due to the iodine substituent makes it a versatile building block in medicinal chemistry .
Safety and Hazards
Propiedades
IUPAC Name |
2-iodo-3-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXKVVOVXBQKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467311 | |
| Record name | 2-IODO-3-METHOXY-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154497-82-2 | |
| Record name | 2-IODO-3-METHOXY-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular arrangement of 2-Iodo-3-methoxy-6-methylpyridine in its crystal structure?
A1: The crystal structure of 2-Iodo-3-methoxy-6-methylpyridine reveals three independent molecules within the asymmetric unit []. These molecules exhibit a similar orientation, with the polar methoxy groups clustered on one side and the non-polar methyl groups on the opposite side []. Interestingly, the three pyridine rings are not coplanar but display dihedral angles of 58.09 (3), 66.64 (4), and 71.5 (3) degrees []. This arrangement suggests a potential influence on the compound's intermolecular interactions and overall packing within the crystal lattice.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















